molecular formula C17H24BFO4 B1412663 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester CAS No. 1980783-92-3

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester

Cat. No. B1412663
CAS RN: 1980783-92-3
M. Wt: 322.2 g/mol
InChI Key: ILYNBDDQSQEGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group are often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . They are significant reaction intermediates and have many applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves a substitution reaction . The structures of the compounds are usually confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of these compounds are often analyzed using X-ray diffraction and density functional theory (DFT) . The results of the conformational analysis usually indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Boric acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often revealed through DFT studies . These studies often include investigations into the molecular electrostatic potential and frontier molecular orbitals of the compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations have confirmed the consistency of molecular structures with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Fluorescence Response to Hydrogen Peroxide and Metal Ions

  • Boronic ester-based fluorescent prochelators using similar structures show fluorescence responses to a variety of transition metal ions after reaction with H2O2. This property is utilized in fluorescence microscopy studies for cellular applications (Hyman & Franz, 2012).

Detection of Hydrogen Peroxide Vapor

  • Derivatives of the compound have shown fast deboronation velocity in H2O2 vapor, significantly enhancing the sensing performance of borate to hydrogen peroxide vapor. This property is critical for explosive detection and environmental monitoring (Fu et al., 2016).

Development of Fluorescence Probes

  • Boronate ester fluorescence probes synthesized using this compound have been employed for the detection of hydrogen peroxide. The introduction of different substituents in the structure affects the fluorescence response, making them useful in chemical sensing applications (Lampard et al., 2018).

Applications in Polymer Science

  • The compound serves as an important intermediate in the synthesis of polymers, like conjugated polymers, which are used in various applications ranging from luminescent materials to biological applications (Ye et al., 2021).

Mechanism of Action

The presence of a fluorine atom can also influence the compound’s properties. Fluorine is highly electronegative, which can affect the compound’s reactivity and interactions with biological targets. It can also improve the compound’s metabolic stability, potentially enhancing its bioavailability .

Safety and Hazards

The safety and hazards associated with similar compounds are usually provided by the manufacturer. For example, Sigma-Aldrich provides safety information for their products, including hazard statements and precautionary statements .

Future Directions

Boric acid compounds have been found to have good biological activity and pharmacological effects. They have potential applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs . Future research may focus on exploring these applications further.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often acting as an inhibitor or a ligand. For instance, it has been observed to inhibit certain hydrolases and oxidoreductases by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, the compound’s boron-containing dioxaborolane ring facilitates its interaction with biomolecules through reversible covalent bonding, which is crucial for its role in molecular recognition and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and changes in cellular proliferation and differentiation . Furthermore, the compound’s interaction with metabolic enzymes can result in shifts in metabolic flux, impacting cellular energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, via its dioxaborolane ring, forming reversible covalent bonds . This binding can lead to enzyme inhibition or activation, depending on the target enzyme’s role in cellular processes. Additionally, the compound’s fluorine atom contributes to its high affinity for certain biomolecules, enhancing its inhibitory effects on enzyme activity . Changes in gene expression are also observed, likely due to the compound’s impact on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products may exhibit different biochemical properties, potentially leading to altered cellular responses over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for chronic biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . Higher dosages can lead to adverse effects, including cytotoxicity and organ damage, likely due to the compound’s interaction with critical metabolic pathways and cellular structures . Threshold effects have been identified, where specific dosages result in pronounced biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain or alter its biochemical activity . Additionally, its interaction with metabolic cofactors, such as NADH and FAD, can influence metabolic flux and the levels of key metabolites within cells . These interactions underscore the compound’s potential to modulate cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and other membrane proteins, facilitating its uptake and distribution across cellular compartments . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization and accumulation of the compound are critical for its function and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through interactions with targeting sequences and transport proteins . These interactions ensure that the compound reaches its intended sites of action, where it can modulate enzyme activity, gene expression, and other cellular functions . Post-translational modifications, such as phosphorylation and ubiquitination, may also play a role in regulating the compound’s localization and activity within cells .

properties

IUPAC Name

tert-butyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)11-8-9-12(13(19)10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYNBDDQSQEGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.